3,4,5-Trimethoxydihydrocinnamate

Description

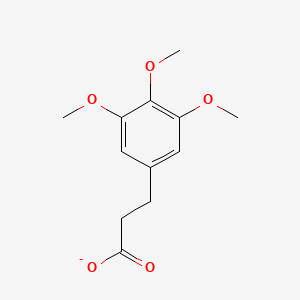

3,4,5-Trimethoxydihydrocinnamate is a synthetic or naturally occurring derivative of cinnamic acid, characterized by a saturated propanoic acid backbone (dihydro structure) and three methoxy (-OCH₃) groups at positions 3, 4, and 5 of the aromatic ring.

The dihydro modification confers increased stability against oxidative degradation compared to unsaturated cinnamates, making it a candidate for pharmaceutical and agrochemical applications. However, its reduced π-bond conjugation may diminish certain bioactivities reliant on planar molecular interactions.

Properties

Molecular Formula |

C12H15O5- |

|---|---|

Molecular Weight |

239.24 g/mol |

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)/p-1 |

InChI Key |

ZCYXGVJUZBKJAI-UHFFFAOYSA-M |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-] |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs include:

Methyl 3,4,5-Trimethoxycinnamate (unsaturated cinnamate).

3,4,5-Trimethoxycinnamic Acid (free acid form).

Trimethacarb (a carbamate pesticide with trimethoxy substitution patterns) .

Table 1: Comparative Analysis of 3,4,5-Trimethoxydihydrocinnamate and Analogs

Mechanistic Differences

- Methyl 3,4,5-Trimethoxycinnamate : Exhibits potent anti-inflammatory effects in RAW264.7 macrophages by suppressing NF-κB signaling and reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6). It also modulates adipocyte differentiation in 3T3-L1 cells, suggesting dual metabolic and anti-inflammatory roles .

- However, its stability could enhance pharmacokinetic profiles.

- Trimethacarb : Functions as a carbamate pesticide by inhibiting acetylcholinesterase in pests, unrelated to the anti-inflammatory pathways of cinnamate derivatives .

Pharmacokinetic and Toxicity Profiles

- Solubility : The dihydro derivative likely has higher water solubility than methyl 3,4,5-trimethoxycinnamate due to reduced hydrophobicity.

- Toxicity: Limited data exist for this compound. Trimethacarb, however, has documented ecotoxicological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.